Bienvenue dans la boutique en ligne BenchChem!

alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol

Radiosensitization Hypoxic cell sensitizer X-ray tumor control

alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol (CAS 60174-20-1, also designated Ro 11-3696) is a synthetic 5-nitroimidazole derivative bearing a methoxymethyl-substituted ethanol side chain at the N1 position. The compound belongs to the 2-methyl-5-nitroimidazole class, whose members—including metronidazole, ornidazole, secnidazole, and tinidazole—are clinically established against anaerobic bacteria and protozoa.

Molecular Formula C8H13N3O4
Molecular Weight 215.21 g/mol
CAS No. 60174-20-1
Cat. No. B1680658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol
CAS60174-20-1
SynonymsRo 11-3696;  Ro11-3696;  Ro-11-3696.
Molecular FormulaC8H13N3O4
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC(COC)O)[N+](=O)[O-]
InChIInChI=1S/C8H13N3O4/c1-6-9-3-8(11(13)14)10(6)4-7(12)5-15-2/h3,7,12H,4-5H2,1-2H3
InChIKeyAPGBOPOUAJNSOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol (CAS 60174-20-1): Scientific Procurement Baseline


alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol (CAS 60174-20-1, also designated Ro 11-3696) is a synthetic 5-nitroimidazole derivative bearing a methoxymethyl-substituted ethanol side chain at the N1 position [1]. The compound belongs to the 2-methyl-5-nitroimidazole class, whose members—including metronidazole, ornidazole, secnidazole, and tinidazole—are clinically established against anaerobic bacteria and protozoa [2]. Its molecular formula is C₈H₁₃N₃O₄, molecular weight 215.21 g/mol, and it is supplied as a solid with a melting point of 79–82 °C [1]. The compound serves dual roles: as a reference standard for ornidazole impurity profiling (Ornidazole Impurity 40) and as a research tool in radiosensitization and coordination chemistry [3][4].

Why Generic Substitution Among 2-Methyl-5-nitroimidazole-1-ethanol Derivatives Fails: The Critical Role of N1 Substitution


Within the 2-methyl-5-nitroimidazole family, the N1 side chain is the primary structural variable and the key determinant of antimicrobial potency, pharmacokinetics, and impurity profile. A systematic head-to-head evaluation of seven 2-methyl-5-nitroimidazole analogs against Bacteroides fragilis demonstrated that geometric mean MICs varied up to 13-fold (0.5–6.6 µM) and individual strain MICs varied up to 50-fold solely as a function of the 1-substituent [1]. Consequently, alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol cannot be considered interchangeable with metronidazole (2-hydroxyethyl), ornidazole (3-chloro-2-hydroxypropyl), secnidazole (2-hydroxypropyl), or tinidazole (ethylsulfonylethyl) at the N1 position. The methoxymethyl substitution confers a distinct combination of hydrogen-bonding capacity (free hydroxyl plus ether oxygen) and lipophilicity that differs from every approved analog, directly affecting reduction potential, tissue distribution, metabolic stability, and chromatographic retention behavior [1][2]. Substituting one 5-nitroimidazole for another without explicit comparative data in the relevant assay system introduces uncontrolled variability.

Quantitative Differentiation Evidence: alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol vs. Closest Analogs


In Vivo Radiosensitization: Equivalent Efficacy to Metronidazole, Differentiated from Misonidazole

In a direct head-to-head in vivo tumor control study, Ro 11-3696 was compared with misonidazole (Ro 07-0582, a 2-nitroimidazole) and metronidazole (a 5-nitroimidazole) for their ability to sensitize hypoxic cells to X-irradiation in a transplanted mouse tumor model. Significant sensitization was achieved by all three compounds. Misonidazole was the most effective sensitizer, while Ro 11-3696 and metronidazole demonstrated comparable, intermediate sensitization efficacy, both superior to nifurpipone dihydrochloride [1]. The study establishes that Ro 11-3696 provides radiosensitization at a level equivalent to metronidazole, yet its 5-nitroimidazole core distinguishes it mechanistically and toxicologically from the more potent but also more neurotoxic 2-nitroimidazole misonidazole [1][2].

Radiosensitization Hypoxic cell sensitizer X-ray tumor control

Structural Differentiation: Methoxymethyl N1-Substitution Confers a Unique Hydrogen-Bonding Profile Among 2-Methyl-5-nitroimidazoles

Among the clinically established 2-methyl-5-nitroimidazoles, the N1 side chain varies systematically. Metronidazole bears a 2-hydroxyethyl group; ornidazole bears 3-chloro-2-hydroxypropyl; secnidazole bears 2-hydroxypropyl; and tinidazole bears 2-(ethylsulfonyl)ethyl. Ro 11-3696 (alpha-methoxymethyl-2-methyl-5-nitroimidazole-1-ethanol) introduces a methoxymethyl ether moiety that differentiates it from all approved analogs: the side chain contains both a free secondary alcohol (hydrogen bond donor) and a terminal methyl ether (hydrogen bond acceptor, no donor capacity), yielding a distinct polarity and solvation profile [1]. In the Jokipii & Jokipii comparative study, the seven evaluated 2-methyl-5-nitroimidazoles (differing only at N1) exhibited geometric mean MICs ranging from 0.5 to 6.6 µM against Bacteroides fragilis, confirming that N1 substitution alone drives substantial potency variation [2]. Although Ro 11-3696 was not among the seven compounds tested in that study, the quantitative range demonstrates that even minor N1 modifications produce measurable differences in anti-anaerobic activity.

Structure-activity relationship Lipophilicity Nitroimidazole substitution

Ornidazole Impurity 40: Certified Reference Standard for Pharmaceutical Quality Control

CAS 60174-20-1 is officially designated as Ornidazole Impurity 40, a process-related impurity that may arise during the industrial synthesis of ornidazole from 2-methyl-5-nitroimidazole and epichlorohydrin [1]. Unlike ornidazole-diol and ornidazole-epoxide—the two well-characterized ornidazole impurities—Impurity 40 contains a methoxymethyl ether rather than a diol or epoxide functionality, giving it a unique chromatographic retention time and mass spectrum in RP-HPLC and LC-MS/MS workflows [1][2]. Pharmacopoeial reference standards for ornidazole impurities are not described in major pharmacopoeias, making independently synthesized and characterized Impurity 40 a critical material for method validation and system suitability testing in generic ornidazole manufacturing [2].

Pharmaceutical impurity profiling Reference standard Ornidazole quality control

Coordination Chemistry: Bidentate Nitroimidazole Ligand for Dinuclear Rhodium(II) Carboxylates

The compound acts as a monodentate N-donor ligand via the N3 position of the imidazole ring, forming dinuclear rhodium(II) carboxylate adducts. Single-crystal X-ray diffraction of {Rh(CH₃CO₂)₂-[1-(2-hydroxy-3-methoxypropyl)-2-methyl-5-nitroimidazole]}₂ confirmed a standard lantern structure with Rh–Rh bond length of 2.399 Å, with the nitroimidazole ligand coordinated in terminal axial positions [1]. The free secondary hydroxyl and ether oxygen on the side chain remain available for further derivatization or hydrogen-bonding interactions with biological targets, a feature not available in metronidazole (single terminal hydroxyl) or ornidazole (chloro-substituted) [1]. This coordination mode was exploited to evaluate the radiosensitizing properties of the resulting dirhodium complex, linking the established hypoxic-cell targeting of nitroimidazoles with the cytotoxic potential of transition metal centers [1].

Coordination chemistry Rhodium complexes Radiosensitizer-metal conjugates

Validated Application Scenarios for alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol (CAS 60174-20-1)


Hypoxic Cell Radiosensitizer Research: In Vivo Tumor Control Studies

Ro 11-3696 is validated for use as a 5-nitroimidazole-class hypoxic cell radiosensitizer in murine tumor models. In the Sheldon & Hill (1977) study, it was directly compared against misonidazole and metronidazole, demonstrating significant radiosensitization with efficacy equivalent to metronidazole [1]. Researchers studying structure-activity relationships in nitroimidazole radiosensitizers can use this compound to probe the contribution of the methoxymethyl side chain to sensitizer efficiency, tissue distribution, and neurotoxicity relative to the 2-nitroimidazole misonidazole and the simpler 5-nitroimidazole metronidazole.

Ornidazole Impurity Reference Standard for Pharmaceutical Analysis

As Ornidazole Impurity 40, this compound serves as a certified reference standard for HPLC method development, system suitability testing, and impurity quantification in ornidazole drug substance and injection formulations. Its methoxymethyl ether structure distinguishes it chromatographically from the diol and epoxide impurities characterized in the Leontiev et al. (2018) study, making it indispensable for specificity validation per ICH guidelines [2]. Analytical laboratories and generic pharmaceutical manufacturers require this standard to ensure batch-to-batch consistency and regulatory compliance.

Synthesis of Dinuclear Rhodium(II)-Nitroimidazole Conjugates for Anticancer Applications

The compound's ability to coordinate rhodium(II) carboxylates through the imidazole N3 atom while retaining a free hydroxyl and methoxy group on the side chain makes it a versatile ligand for constructing metal-based radiosensitizers and cytotoxins [3]. The structurally characterized dirhodium adduct demonstrates the feasibility of linking the hypoxic-cell targeting properties of 5-nitroimidazoles with the DNA-binding and cytotoxic capabilities of transition metal complexes, a strategy relevant to anticancer drug discovery.

Comparative 5-Nitroimidazole Pharmacology: Mechanistic Studies of N1 Substitution Effects

The Jokipii & Jokipii (1985) study established that N1 substitution alone causes up to 50-fold variation in anti-Bacteroides MICs among 2-methyl-5-nitroimidazoles [4]. Ro 11-3696, bearing a unique methoxymethyl-ethanol N1 substituent not represented among the seven compounds tested in that study, is suitable for expanding structure-activity relationship investigations into how ether-functionalized side chains influence anaerobic antibacterial potency, reduction potential, and cellular uptake relative to the approved drugs metronidazole, ornidazole, secnidazole, and tinidazole.

Quote Request

Request a Quote for alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.